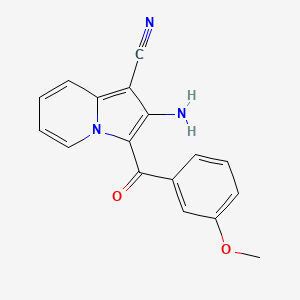

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile

Description

Properties

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)17(21)16-15(19)13(10-18)14-7-2-3-8-20(14)16/h2-9H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANIFWNSWLUNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2-alkylpyridines with cyanohydrin triflates followed by cyclization can yield the desired indolizine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-indolizines, while reduction can produce amino-indolizines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Scientific Research Applications of 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile is a complex organic compound belonging to the indolizine family, which has gained attention for its diverse applications in scientific research. This compound serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. Its unique properties make it valuable in developing organic materials and fluorescent dyes.

Applications in Chemistry

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile is a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic or nucleophilic substitution, allowing for the introduction of diverse functional groups into the indolizine ring.

Types of Reactions:

- Oxidation: Can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can yield amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring. Reagents like halogens and alkyl halides are employed under various conditions.

Applications in Biology and Medicine

The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development. Derivatives of indolizine, including 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile, have shown significant antimicrobial properties against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, certain indolizine derivatives have demonstrated in vitro anti-proliferative activity against various cancer cell lines. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, modulating their activity. It may also act as an inhibitor of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs.

Antimicrobial Activity of Indolizine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | E. coli | Inhibitory |

| S. aureus | Inhibitory | |

| P. aeruginosa | Moderate |

Anticancer Activity of Indolizine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

Role as COX-2 Inhibitors

Indolizine analogues have been designed and synthesized for their potential as COX-2 inhibitors . These compounds have shown activity in micromolar ranges, with some emerging as promising COX-2 inhibitors . For instance, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) has demonstrated significant COX-2 inhibition . Molecular modeling studies suggest that hydrophobic interactions contribute majorly to COX-2 inhibition .

Industrial Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key proteins involved in disease processes .

Comparison with Similar Compounds

Key Observations :

- The 3-methoxybenzoyl group enhances solubility and target interaction compared to unsubstituted benzoyl (Example 65 vs. 63) .

- Indolizine’s fused-ring system may confer greater rigidity and metabolic stability relative to pyrrolidine analogs .

Structural and Conformational Analysis

The indolizine core’s puckering can be quantified using Cremer-Pople parameters, which define ring non-planarity . While specific data for this compound is unavailable, indolizines generally exhibit moderate puckering (ΔQ ~0.5 Å), contrasting with pyrrolidine’s higher flexibility (ΔQ ~0.3–0.7 Å depending on substituents) .

Biological Activity

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile features an indolizine core, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of indolizine, including 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various indolizine derivatives against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Indolizine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | E. coli | Inhibitory |

| S. aureus | Inhibitory | |

| P. aeruginosa | Moderate |

Anticancer Properties

Indolizines have also been studied for their anticancer potential. A case study reported that certain indolizine derivatives showed substantial in vitro anti-proliferative activity against various cancer cell lines . Specifically, the compound's mechanism involves the inhibition of key enzymes that regulate cell proliferation.

Table 2: Anticancer Activity of Indolizine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

The biological activity of 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile is primarily attributed to its ability to inhibit phosphatases, which are crucial in various signaling pathways related to disease processes . The compound may also act as an inhibitor of cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity .

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized a series of indolizine derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The findings indicated that modifications to the indolizine structure significantly impacted both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves multi-step reactions, including:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using catalysts like palladium or copper under inert conditions .

- Functionalization : Introduction of the amino group via nucleophilic substitution and benzoylation using 3-methoxybenzoyl chloride. Methoxy groups are incorporated via electrophilic aromatic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethyl acetate) ensures high purity .

- Key Considerations : Reaction temperature control (e.g., reduced-temperature methods for eco-friendly synthesis ) and inert atmosphere maintenance are critical to prevent side reactions.

Q. How is the molecular structure of this compound elucidated, and what analytical techniques are prioritized?

- Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement ) resolves bond lengths, angles, and ring puckering parameters. For example, indolizine derivatives often exhibit non-planar conformations, quantified using Cremer-Pople puckering coordinates .

- Spectroscopy : ¹H/¹³C-NMR confirms substituent positions, while LC-MS validates molecular weight .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages).

Q. What preliminary biological screening approaches are used to assess its pharmacological potential?

- Answer :

- Antibacterial Assays : Disk diffusion or broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to evaluate therapeutic indices.

- Dose-Response Studies : IC₅₀ calculations for bioactive derivatives .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Answer :

- Assay Standardization : Ensure consistent protocols (e.g., bacterial strain selection, incubation time).

- Statistical Analysis : Use ANOVA or t-tests to compare replicates and identify outliers. For example, only 5/10 indolizine derivatives in one study showed activity, suggesting substituent-dependent effects .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3-formyl-2-[(morpholin-4-yl)methyl]indolizine-1-carbonitrile ) to identify trends.

Q. What strategies optimize reaction conditions for higher yield or enantiomeric purity?

- Answer :

- Catalyst Screening : Test transition metals (Pd, Cu) or organocatalysts for asymmetric synthesis.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency .

- In Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction timelines .

Q. How does the compound’s conformational flexibility impact its biological interactions?

- Answer :

- Conformational Analysis : Use Cremer-Pople coordinates to quantify ring puckering (e.g., amplitude Δ, phase θ) . For example, a flattened indolizine ring may enhance π-stacking with target proteins.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock) correlate puckering with binding affinity .

Q. What computational and experimental methods validate structure-activity relationships (SAR)?

- Answer :

- QSAR Modeling : Correlate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity .

- Derivative Synthesis : Modify substituents (e.g., replacing 3-methoxybenzoyl with 4-fluorobenzoyl ) to test SAR hypotheses.

- Crystallographic Data : Compare hydrogen-bonding patterns (e.g., N–H···O interactions in 1-carboxamide derivatives ) with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.